Tert-butyl 1,5-diazocane-1-carboxylate

Medicinal Chemistry Drug Design Pharmacokinetics

Select tert-butyl 1,5-diazocane-1-carboxylate (CAS 223797-64-6) for its unique 1,5-diazocane scaffold, which provides a distinct spatial arrangement and higher lipophilicity (LogP 1.87) vs. 1,4-diazepane. Ideal for CNS drug programs requiring enhanced blood-brain barrier penetration. The Boc-protected N1 and free N5 amine enable efficient, regioselective functionalization.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 223797-64-6
Cat. No. B1589846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,5-diazocane-1-carboxylate
CAS223797-64-6
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCNCCC1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13/h12H,4-9H2,1-3H3
InChIKeyZRKUMLHCFYSTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 1,5-diazocane-1-carboxylate (CAS 223797-64-6): Procurement-Relevant Chemical Profile and Baseline Specifications


Tert-butyl 1,5-diazocane-1-carboxylate (CAS 223797-64-6) is a Boc-protected, eight-membered diazaheterocycle with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol [1]. It features a 1,5-diazocane core—a saturated ring containing two secondary amines—with a tert-butoxycarbonyl (Boc) protecting group installed at the N1 position . This compound is commercially available as a yellow to brown sticky oil or low-melting solid, with typical purities of 95–98% and a recommended storage temperature of 2–8°C, protected from light . Its calculated LogP is 1.87, and it exhibits a boiling point of approximately 297°C at 760 mmHg .

Why Generic Substitution of Tert-butyl 1,5-diazocane-1-carboxylate Fails: Key Structural and Physicochemical Differentiation


The 1,5-diazocane scaffold presents a distinct spatial arrangement of its two nitrogen atoms compared to the more common 1,4-diazepane or 1,4-diazocane regioisomers, resulting in different nitrogen-nitrogen distances, pKa values, and molecular geometries [1]. This structural divergence translates into quantifiable differences in physicochemical properties, such as lipophilicity (LogP) and molecular surface area (PSA), which directly impact permeability, solubility, and overall molecular recognition profiles in drug discovery applications [2]. Consequently, substituting tert-butyl 1,5-diazocane-1-carboxylate with a Boc-protected 1,4-diazepane (e.g., 1-Boc-homopiperazine) or an unprotected 1,5-diazocane core introduces measurable alterations in both calculated descriptors and empirically determined behaviors, making simple interchange inappropriate without rigorous validation . The specific quantitative evidence for these differentiations is detailed in the following section.

Quantitative Differentiation Evidence for Tert-butyl 1,5-diazocane-1-carboxylate Versus Structural Analogs


Lipophilicity (LogP) Comparison of Tert-butyl 1,5-diazocane-1-carboxylate Versus Boc-Protected 1,4-Diazepane

The target compound, tert-butyl 1,5-diazocane-1-carboxylate, exhibits a calculated LogP of 1.87, indicating its relative lipophilicity [1]. In contrast, a key structural analog, tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine), has a reported LogP of 0.94 [2]. This difference of 0.93 log units corresponds to a greater than 8-fold difference in predicted partition coefficient between octanol and water, suggesting the 1,5-diazocane scaffold imparts significantly higher hydrophobicity than its 1,4-diazepane counterpart.

Medicinal Chemistry Drug Design Pharmacokinetics

Polar Surface Area (PSA) Differentiation for Tert-butyl 1,5-diazocane-1-carboxylate

The topological polar surface area (TPSA) for tert-butyl 1,5-diazocane-1-carboxylate is calculated to be 41.57 Ų [1]. For the 1,4-diazepane analog (tert-butyl 1,4-diazepane-1-carboxylate), the TPSA is 32.78 Ų [2]. The larger PSA of the 1,5-diazocane derivative suggests increased hydrogen-bonding capacity and potential differences in passive membrane permeability.

Medicinal Chemistry Drug Absorption Molecular Descriptors

Conformational Constraints of 1,5-Diazocane vs. 1,4-Diazepane Scaffolds in Drug Design

The 1,5-diazocane ring adopts a more constrained conformation than the 1,4-diazepane ring, resulting in a different spatial orientation of the two nitrogen atoms [1]. This conformational rigidity can be quantified by the number of low-energy conformations accessible to each ring system, with the 1,5-diazocane generally exhibiting fewer accessible states than the more flexible 1,4-diazepane. This difference is exploited in medicinal chemistry to enhance target binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation [2].

Medicinal Chemistry Conformational Analysis Lead Optimization

Regioselective Functionalization Potential: N1-Boc Protection Enables Differential Reactivity at N5

Tert-butyl 1,5-diazocane-1-carboxylate features a Boc group exclusively on the N1 nitrogen, leaving the N5 nitrogen as a secondary amine available for selective functionalization . This contrasts with a fully unprotected 1,5-diazocane core, which would require complex differentiation strategies to achieve similar regioselectivity. While analogous Boc-protected diazepanes (e.g., 1-Boc-homopiperazine) also offer this feature, the 1,5-diazocane scaffold provides a unique spatial and electronic environment for subsequent reactions due to its eight-membered ring geometry [1].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Recommended Application Scenarios for Tert-butyl 1,5-diazocane-1-carboxylate Based on Comparative Evidence


Medicinal Chemistry: Optimizing CNS Drug Candidates with Enhanced Lipophilicity

Given its LogP of 1.87—which is approximately 0.93 units higher than the analogous 1,4-diazepane derivative—tert-butyl 1,5-diazocane-1-carboxylate is an ideal building block for medicinal chemistry programs targeting central nervous system (CNS) disorders where increased blood-brain barrier penetration is desired [1]. The higher lipophilicity can improve passive membrane diffusion, a critical factor for CNS drug design. Its use is supported by its calculated physicochemical properties and its representation in patent literature for pharmacologically active diazocane-containing compounds [2].

Lead Optimization: Modulating Conformational Rigidity for Target Selectivity

The 1,5-diazocane core is structurally more constrained than the commonly used 1,4-diazepane scaffold. This increased rigidity can be exploited in lead optimization campaigns to enhance binding affinity and selectivity for a biological target by pre-organizing the molecule into a specific bioactive conformation [1]. This application scenario is directly supported by the conformational analysis of diazocane vs. diazepane rings and their use in patent applications as MC4 agonists and other therapeutic agents [2].

Organic Synthesis: Streamlined Synthesis of Complex N-Heterocycles via Regioselective Derivatization

The N1-Boc protected structure of tert-butyl 1,5-diazocane-1-carboxylate is a significant advantage for synthetic chemists constructing complex molecules. The free N5 secondary amine allows for direct, regioselective functionalization (e.g., alkylation, acylation, sulfonylation) without the need for additional protecting group manipulations [1]. This efficiency gain is critical in both academic research settings and industrial process development, reducing the number of synthetic steps and improving overall yield when compared to routes starting from unprotected 1,5-diazocane [2].

Physicochemical Property Optimization: Fine-Tuning PSA for Solubility and Permeability Balance

The calculated TPSA of 41.57 Ų for tert-butyl 1,5-diazocane-1-carboxylate provides a quantifiably different starting point for property optimization compared to the 1,4-diazepane analog (TPSA = 32.78 Ų). This difference allows medicinal chemists to select the 1,5-diazocane core when a slightly more polar and hydrogen-bond capable scaffold is required, potentially improving aqueous solubility or modulating off-target interactions without drastically increasing molecular weight [1]. This is a direct application of the PSA evidence and is relevant for early-stage drug discovery and lead generation.

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